molecular formula C8H6ClFO2 B1612803 4-Fluoro-3-methoxybenzoyl chloride CAS No. 82846-19-3

4-Fluoro-3-methoxybenzoyl chloride

Cat. No.: B1612803
CAS No.: 82846-19-3
M. Wt: 188.58 g/mol
InChI Key: HUDODYDNQSSLJM-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxybenzoyl chloride is an organic compound with the molecular formula C8H6ClFO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the fourth position and a methoxy group at the third position. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-3-methoxybenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 4-fluoro-3-methoxybenzoic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, where the acid is heated with thionyl chloride, resulting in the formation of the desired benzoyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process generally includes the purification of the final product through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methoxybenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    4-Fluoro-3-methoxybenzoic acid: Formed through hydrolysis.

Scientific Research Applications

4-Fluoro-3-methoxybenzoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: Used in the preparation of active pharmaceutical ingredients (APIs) and intermediates.

    Agrochemicals: Employed in the synthesis of herbicides and pesticides.

    Material Science: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-fluoro-3-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-methoxybenzoic acid: The acid precursor to 4-fluoro-3-methoxybenzoyl chloride.

    4-Fluoro-3-methylbenzoyl chloride: Similar structure but with a methyl group instead of a methoxy group.

    3-Fluoro-4-methoxybenzaldehyde: The aldehyde derivative of this compound.

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other benzoyl chlorides. The presence of both a fluorine atom and a methoxy group influences its electronic and steric characteristics, making it valuable in various synthetic applications .

Properties

IUPAC Name

4-fluoro-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-12-7-4-5(8(9)11)2-3-6(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDODYDNQSSLJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610693
Record name 4-Fluoro-3-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82846-19-3
Record name 4-Fluoro-3-methoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82846-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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